molecular formula C9H7N3O3 B11894189 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid CAS No. 859155-80-9

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid

Cat. No.: B11894189
CAS No.: 859155-80-9
M. Wt: 205.17 g/mol
InChI Key: SJOURFJMHLKRHZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is a heterocyclic compound with the molecular formula C9H7O3N3. It contains an oxadiazole ring fused with an isonicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with isonicotinic acid derivatives under oxidative conditions. The reaction is often facilitated by the presence of catalysts such as iodine or other oxidizing agents .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is unique due to its combination of the oxadiazole ring and isonicotinic acid moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

859155-80-9

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c1-5-11-8(12-15-5)7-4-6(9(13)14)2-3-10-7/h2-4H,1H3,(H,13,14)

InChI Key

SJOURFJMHLKRHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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